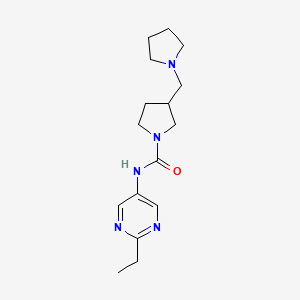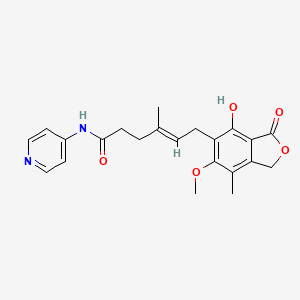![molecular formula C17H22N2O B7627010 3-[(4,4-Dimethylcyclohexyl)methyl]quinazolin-4-one](/img/structure/B7627010.png)
3-[(4,4-Dimethylcyclohexyl)methyl]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4,4-Dimethylcyclohexyl)methyl]quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core structure with a 4,4-dimethylcyclohexylmethyl substituent, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,4-Dimethylcyclohexyl)methyl]quinazolin-4-one typically involves the following steps:
Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with the appropriate acid chloride to generate substituted anthranilates. These anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Substitution: The quinazolinone core is further modified by introducing the 4,4-dimethylcyclohexylmethyl group through a substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4,4-Dimethylcyclohexyl)methyl]quinazolin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinazolinone analogs .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-[(4,4-Dimethylcyclohexyl)methyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline: Known for its anti-inflammatory and analgesic properties.
3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Exhibits potent antimicrobial activity against various bacterial strains.
N-(3-(2,3-Dihydroxypropoxy)phenyl)-2-(3-(trifluoromethyl)phenyl)-3,4-dihydro-3-methyl-4-oxoquinazoline-8-carboxamide: Used for increasing mitochondrial activity and preventing diseases.
Uniqueness
3-[(4,4-Dimethylcyclohexyl)methyl]quinazolin-4-one stands out due to its unique 4,4-dimethylcyclohexylmethyl substituent, which imparts distinct chemical and biological properties. This structural feature enhances its stability, bioavailability, and interaction with molecular targets, making it a promising candidate for further research and development .
Eigenschaften
IUPAC Name |
3-[(4,4-dimethylcyclohexyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-17(2)9-7-13(8-10-17)11-19-12-18-15-6-4-3-5-14(15)16(19)20/h3-6,12-13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXVPVHPGOWIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CN2C=NC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-methylpiperazin-1-yl)-N-[4-(propylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B7626934.png)
![1-[2-(2,3-Difluorophenyl)ethyl]-3-[3-(pyridin-3-ylmethoxy)phenyl]urea](/img/structure/B7626939.png)

![2-[1-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]cyclobutyl]acetic acid](/img/structure/B7626963.png)

![(5E)-5-[(4-ethylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7626972.png)

![S-[3-[[methyl-[(4-methylphenyl)-pyridin-2-ylmethyl]amino]methyl]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7626978.png)

![3-cyclopropyl-N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B7626997.png)
![6-bromo-8-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]quinolin-2-amine](/img/structure/B7626998.png)
![3-(4-Fluorophenyl)-3-[1-(2-morpholin-4-ylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B7627004.png)
![3-Methyl-4-[(2-morpholin-4-ylbenzoyl)amino]butanoic acid](/img/structure/B7627009.png)
![(4,6-dimethyl-1H-indol-2-yl)-(6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl)methanone](/img/structure/B7627020.png)
